molecular formula C14H7ClF3NO B6384523 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol CAS No. 1262004-27-2

5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol

Cat. No.: B6384523
CAS No.: 1262004-27-2
M. Wt: 297.66 g/mol
InChI Key: LZNYKCDUTJCDFC-UHFFFAOYSA-N
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Description

5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of a chloro, cyanophenyl, and trifluoromethyl group attached to a phenol ring

Properties

IUPAC Name

2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF3NO/c15-13-2-1-8(3-10(13)7-19)9-4-11(14(16,17)18)6-12(20)5-9/h1-6,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNYKCDUTJCDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686662
Record name 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262004-27-2
Record name 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-cyanophenylboronic acid with a trifluoromethylphenol derivative under Suzuki coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and an appropriate solvent like ethanol or water.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-cyanophenylboronic acid: A precursor used in the synthesis of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol.

    Trifluoromethylphenol derivatives: Compounds with similar trifluoromethyl groups attached to a phenol ring.

Uniqueness

This compound is unique due to the combination of its chloro, cyanophenyl, and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications.

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